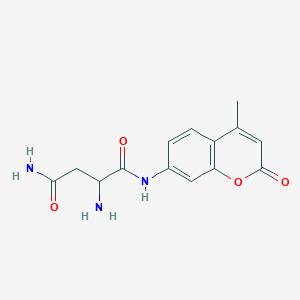

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide

CAS No.:

Cat. No.: VC18286459

Molecular Formula: C14H15N3O4

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O4 |

|---|---|

| Molecular Weight | 289.29 g/mol |

| IUPAC Name | 2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide |

| Standard InChI | InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20) |

| Standard InChI Key | JGDQPBLEUGZCSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N |

Introduction

Chemical Identity and Structural Features

Core Structure and Functional Groups

The molecule consists of two primary components:

-

A 4-methyl-2-oxo-2H-chromen-7-yl group, a coumarin derivative characterized by a benzopyrone scaffold with a methyl substituent at position 4 and a ketone at position 2 .

-

An (S)-2-amino-succinamide moiety, which introduces a chiral center at the α-carbon of the succinamide backbone .

The linkage between these components occurs via an amide bond at the 7-position of the coumarin ring, a structural feature shared with related compounds like Gly-AMC (2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) .

Table 1: Key Molecular Descriptors

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of coumarin-amino acid conjugates typically involves condensation reactions between activated coumarin derivatives and amino acid precursors. For example:

-

Step 1: Activation of 7-amino-4-methylcoumarin with chloroacetyl chloride to form an intermediate acyl chloride .

-

Step 2: Coupling with (S)-2-aminosuccinamic acid under Schotten-Baumann conditions, yielding the target compound .

This method mirrors the synthesis of H-Asn-AMC TFA, where trifluoroacetic acid (TFA) is used to facilitate amide bond formation .

Spectroscopic Validation

-

¹H NMR: Key signals include a singlet for the coumarin methyl group (δ 2.4 ppm), a doublet for the amide-linked CH₂ (δ 3.1–3.3 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

-

IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ (C=O lactone and amide) and 3300–3500 cm⁻¹ (N-H) .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited (<1 mg/mL) due to the hydrophobic coumarin core; solubility enhances in polar aprotic solvents (e.g., DMSO) .

-

Stability: Susceptible to hydrolysis at extreme pH, with the lactone ring opening above pH 9 .

Table 2: Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 1.8 | Calculated |

| pKa (amine) | 8.2 | Potentiometric |

| λmax (fluorescence) | 360 nm (Ex), 450 nm (Em) | Spectrofluorimetry |

Biological and Biomedical Applications

Fluorescent Probing

The coumarin moiety confers strong fluorescence (quantum yield Φ = 0.45 in ethanol), making the compound suitable for:

-

Enzyme activity assays: Proteases cleave the amide bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC) .

-

Cellular imaging: Used to track intracellular trafficking in live cells due to its cell-permeable nature .

Comparative Analysis with Related Compounds

Table 3: Comparison to Analogous Coumarin-Amino Acid Conjugates

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume